
1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H17BrO It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclohexanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol typically involves the bromination of 3-methylphenylcyclohexanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methylphenylcyclohexanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of 1-(4-Bromo-3-methylphenyl)cyclohexanone.
Reduction: Formation of 3-methylphenylcyclohexanol.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
科学研究应用
1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
1-(4-Bromo-3-methylphenyl)cyclohexan-1-amine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
1-(4-Bromo-3-methylphenyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: 1-(4-Bromo-3-methylphenyl)cyclohexan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical properties and reactivity
属性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC 名称 |
1-(4-bromo-3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-10-9-11(5-6-12(10)14)13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8H2,1H3 |
InChI 键 |
YFMKNCIZAFTPFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(1-Cyclopropylethyl)amino]phenyl}ethan-1-ol](/img/structure/B13227308.png)
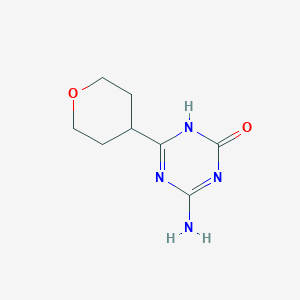
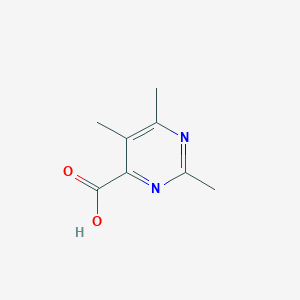
![(1-Methyl-1H-pyrazolo[4,3-B]pyridin-6-YL)methanol](/img/structure/B13227337.png)
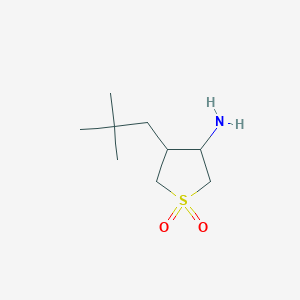
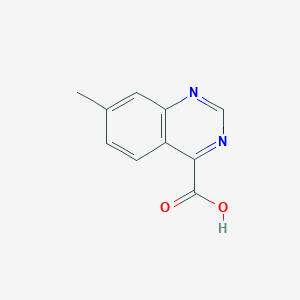
![3-[3-(1-Methyl-1H-pyrrol-2-yl)-[1,2,4]oxadiazol-5-yl]-piperidine](/img/structure/B13227349.png)
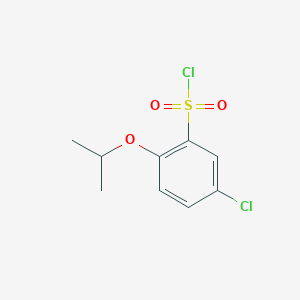
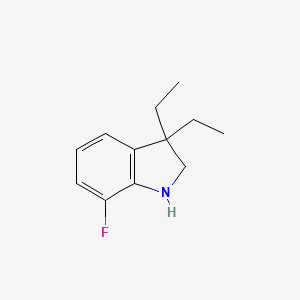
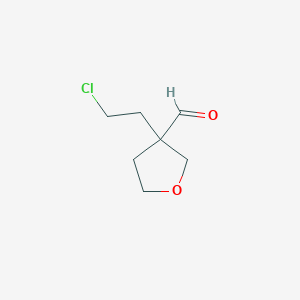
![3-{[(Benzyloxy)carbonyl]amino}-5-cyclopropylthiophene-2-carboxylic acid](/img/structure/B13227383.png)
![[1-(Bromomethyl)cyclobutyl]cyclopentane](/img/structure/B13227395.png)

